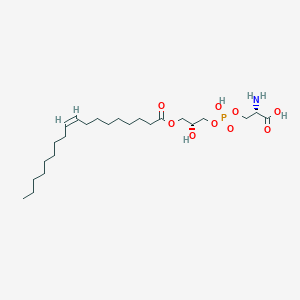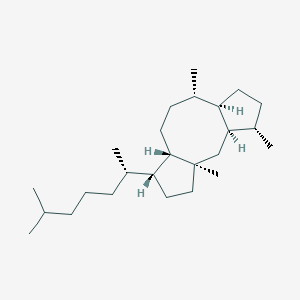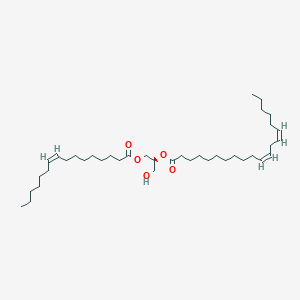
DG(16:1(9Z)/20:2(11Z,14Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(16:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:1/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/20:2(11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/20:2(11Z, 14Z)) pathway. DG(16:1(9Z)/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:2(11Z, 14Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:2(11Z, 14Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:2(11Z, 14Z)/20:1(11Z)) pathway.
DG(16:1(9Z)/20:2(11Z,14Z)/0:0) is a diglyceride.
科学的研究の応用
1. Nuclear Material Composition Analysis
- Application : Delayed gamma-ray spectroscopy (DGS) is used in nuclear material composition analysis. This technique involves comparing the intensities of fission product gamma-ray peaks to determine the composition of nuclear materials.
- Research Insight : High-radioactivity nuclear materials contain long-lived fission products that can overwhelm detectors, necessitating the use of shielding and low-energy neutrons to induce more fission events for accurate analysis (Rodriguez et al., 2019).
2. Optimal Placement in Power Systems
- Application : The use of Genetic Algorithms for the optimal placement of Distributed Generators (DG) in distributed power systems is a key area of research.
- Research Insight : This method helps in determining the ideal size and location of DGs, addressing complex calculations and optimizing the power system (Vivek, Akanksha, & Mahapatra Sandeep, 2011).
3. Improvement of Scientific Workflows
- Application : In biomedical research, particularly for molecular docking simulations in drug discovery, scientific workflows often utilize DG computing for data distribution.
- Research Insight : This approach, despite its challenges due to the heterogeneous nature of compute nodes, can significantly reduce the make span of scientific workflows (Reynolds et al., 2011).
4. Definitions and Benefits of DG Technologies
- Application : Understanding and defining the operational constraints and benefits of DG technologies in the electric power sector.
- Research Insight : DG technologies, which use disbursed generators at load sites, are transforming the operation of electric power systems. This research provides a comprehensive survey of the definitions, constructions, and benefits of DGs (El-Khattam & Salama, 2004).
5. DG Applications in Mathematics Education
- Application : The impact of Dynamic Geometry Software (DGS) on students' mathematical abilities.
- Research Insight : The use of DGS in education has shown a high positive effect on students' mathematical abilities, with the effectiveness varying based on sample size, student to computer ratio, and education level (Juandi et al., 2021).
6. Economic Aspects in Smart Distribution Grids
- Application : The economic aspects of DG placement in smart distribution power systems.
- Research Insight : Optimal sizing and siting of DGs can maximize the Benefit to Cost Ratio (BCR) in smart distribution grids, enhancing the overall performance and economics of the power system (Buaklee & Hongesombut, 2014).
7. Diacylglycerol Kinases Research
- Application : Investigating the sources of substrates for diacylglycerol kinases (DGKs) in various physiological and pathological events.
- Research Insight : DGKs utilize diacylglycerol (DG) species supplied from phosphatidylinositol turnover-independent pathways, indicating diverse DG/PA species are utilized in different stimuli and cells (Sakane et al., 2017).
特性
製品名 |
DG(16:1(9Z)/20:2(11Z,14Z)/0:0) |
|---|---|
分子式 |
C39H70O5 |
分子量 |
619 g/mol |
IUPAC名 |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13-14,16-18,37,40H,3-10,12,15,19-36H2,1-2H3/b13-11-,16-14-,18-17-/t37-/m0/s1 |
InChIキー |
WPAJXHHVSWVZKN-YCGDJTGESA-N |
異性体SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



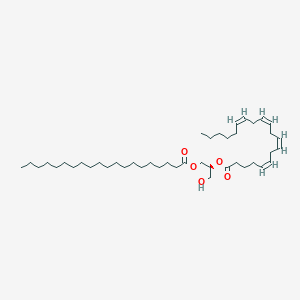
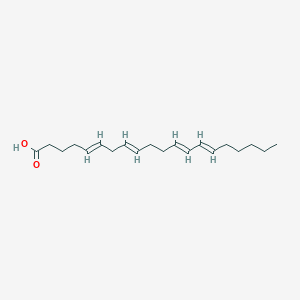
![4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide](/img/structure/B1245304.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)
![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)
![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)
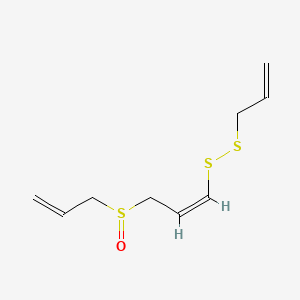
![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)
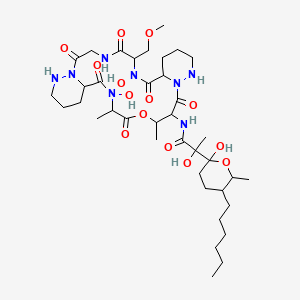
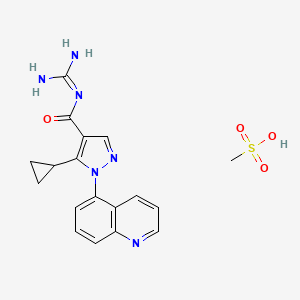
![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)
